(4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone

Vue d'ensemble

Description

(4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone is a chemical compound with the molecular formula C10H14N2OS. It is utilized in scientific research due to its unique structure, which allows for various applications ranging from pharmaceutical development to catalysis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone typically involves the reaction of 4-aminopiperidine with thiophene-2-carbonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.

Substitution: Halides, alkoxides, and polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, amines.

Substitution: Halogenated or alkoxylated derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

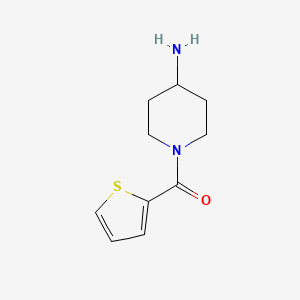

This compound features a unique structure comprising a piperidine ring and a thiophene moiety linked by a methanone group. Its molecular formula is , with a molecular weight of 210.30 g/mol. The presence of the amino group at the 4-position of the piperidine enhances its reactivity and potential biological activity .

Medicinal Chemistry

The compound is under investigation for its potential antiviral and anticancer properties. Research indicates that it may inhibit specific enzyme activities that contribute to cancer cell proliferation. For instance, studies have shown that modifications to the compound can lead to varying degrees of biological activity, with some derivatives exhibiting lower IC50 values, indicating higher potency against cancer cell lines .

Case Study: Antiviral Activity

A study evaluated several analogs of this compound for their antiviral effectiveness. The results demonstrated that certain modifications significantly enhanced activity, suggesting that this compound could serve as a lead in developing new antiviral agents .

Organic Synthesis

In organic chemistry, this compound acts as a versatile building block for synthesizing more complex organic molecules. It can participate in various reactions typical for compounds containing both amine and carbonyl functionalities, such as:

- Nucleophilic substitutions

- Acylation reactions

- Cyclization processes

These reactions facilitate the formation of diverse chemical entities that may have additional applications in pharmaceuticals or materials science .

Table: Summary of Applications

Material Science

The compound's unique structural features make it relevant in the development of advanced materials, including organic semiconductors and corrosion inhibitors. Its ability to form stable complexes can be exploited to create materials with enhanced electrical properties or resistance to environmental degradation.

Mécanisme D'action

The mechanism of action of (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application .

Comparaison Avec Des Composés Similaires

(4-Aminopiperidin-1-yl)phenylmethanone: This compound has a similar structure but with a phenyl group instead of a thiophene ring. It exhibits different chemical and biological properties due to the presence of the phenyl group.

Thiophene-2-carboxamide: Another thiophene derivative with different functional groups, used in various chemical and pharmaceutical applications.

Uniqueness: (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone is unique due to the presence of both the piperidine and thiophene rings in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in research and industrial applications .

Activité Biologique

(4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone, also known by its CAS number 886497-83-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure comprises a piperidine ring with an amino group and a thiophene moiety, which contributes to its biological properties.

Mechanisms of Biological Activity

Research indicates that this compound may act through several biological pathways:

- Inhibition of Macrophage Migration Inhibitory Factor (MIF) : The compound has been studied as a potential inhibitor of MIF, a pro-inflammatory cytokine involved in various diseases including autoimmune disorders and cancer. MIF plays a crucial role in inflammatory responses and is implicated in the pathogenesis of diseases such as cardiovascular conditions and cancer .

- Kinase Inhibition : Preliminary studies suggest that similar compounds exhibit inhibitory activity against specific kinases involved in cellular signaling pathways. These pathways are critical for cell proliferation and survival, making them attractive targets for cancer therapy .

- Neuroprotective Effects : Some derivatives of compounds with similar structures have shown neuroprotective effects, indicating that this compound may also have potential applications in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: MIF Inhibition

A study highlighted the development of MIF inhibitors, where this compound was evaluated for its ability to inhibit MIF tautomerase activity. The results indicated that the compound effectively reduced MIF-mediated signaling pathways, suggesting its potential therapeutic role in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

(4-aminopiperidin-1-yl)-thiophen-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS/c11-8-3-5-12(6-4-8)10(13)9-2-1-7-14-9/h1-2,7-8H,3-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSOZXVDAAMDHHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406496 | |

| Record name | (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886497-83-2 | |

| Record name | (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.